

Thermochemical Profile of 2,3'-Dimethylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3'-Dimethylbiphenyl**

Cat. No.: **B1265500**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **2,3'-Dimethylbiphenyl** ($C_{14}H_{14}$, CAS RN: 611-43-8). The information is compiled from critically evaluated data and is intended to serve as a foundational resource for its application in research and development.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **2,3'-Dimethylbiphenyl** in its liquid and ideal gas phases. These values are essential for understanding the molecule's stability, reactivity, and behavior in various chemical processes.

Table 1: Enthalpy and Entropy Data for **2,3'-Dimethylbiphenyl**

Property	Phase	Value	Temperature (K)
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	44.0 kJ/mol	298.15
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Ideal Gas	102.5 kJ/mol	298.15
Standard Molar Entropy (S°)	Liquid	350.1 J/mol·K	298.15
Standard Molar Entropy (S°)	Ideal Gas	455.9 J/mol·K	298.15

Table 2: Heat Capacity of **2,3'-Dimethylbiphenyl**

Phase	Heat Capacity (Cp)	Temperature (K)
Liquid	290.0 J/mol·K	298.15
Ideal Gas	215.8 J/mol·K	300.0
Ideal Gas	368.5 J/mol·K	500.0
Ideal Gas	550.2 J/mol·K	800.0
Ideal Gas	667.1 J/mol·K	1000.0
Ideal Gas	774.2 J/mol·K	1500.0

Table 3: Enthalpy of Phase Change for **2,3'-Dimethylbiphenyl**

Property	Value	Temperature (K)
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$)	58.5 kJ/mol	298.15
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$)	48.0 kJ/mol	559.0 (Normal Boiling Point)

Experimental Protocols

While specific experimental details for the thermochemical characterization of **2,3'-dimethylbiphenyl** are not readily available in the public literature, the methodologies employed for similar substituted biphenyls provide a clear indication of the likely experimental protocols. The data presented in this guide are consistent with values obtained through the following established techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation in the liquid state is typically determined using static bomb calorimetry.

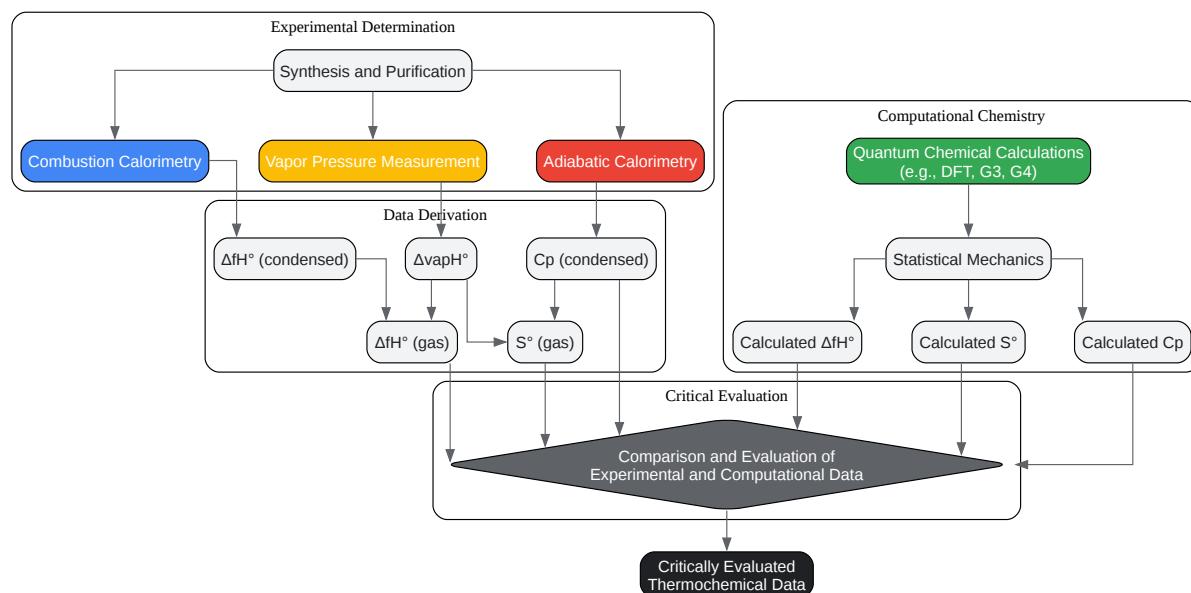
- **Sample Preparation:** A precisely weighed sample of high-purity **2,3'-dimethylbiphenyl** is placed in a crucible within a combustion bomb. A cotton fuse is positioned to ensure complete combustion.
- **Bomb Assembly:** The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm). A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.
- **Combustion:** The sample is ignited by passing an electric current through the fuse. The temperature of the water in the calorimeter is monitored and recorded until a stable final temperature is reached.
- **Data Analysis:** The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined separately through the combustion of a standard substance, such as benzoic acid. Corrections are made for the heat of combustion of the fuse and for the formation of nitric acid from any residual nitrogen in the bomb. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Adiabatic Calorimetry for Heat Capacity

The heat capacity of the liquid phase is determined using a precision adiabatic calorimeter.

- **Sample Loading:** A known mass of the liquid sample is hermetically sealed in a calorimeter cell.
- **Calorimeter System:** The cell is placed in an adiabatic shield within a vacuum chamber. The temperature of the shield is controlled to precisely match the temperature of the calorimeter cell at all times, minimizing heat exchange with the surroundings.
- **Heating and Measurement:** A known quantity of electrical energy is supplied to a heater within the cell, causing a small increase in temperature. The temperature change is measured with a high-precision thermometer.
- **Calculation:** The heat capacity is calculated from the amount of energy supplied and the resulting temperature rise. Measurements are typically made over a wide range of temperatures.

Vapor Pressure Measurement for Enthalpy of Vaporization


The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure, often measured by the transpiration method.

- **Apparatus:** A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known flow rate through a saturator containing the liquid sample at a constant temperature.
- **Saturation:** The carrier gas becomes saturated with the vapor of **2,3'-dimethylbiphenyl**.
- **Condensation and Quantification:** The vapor is then condensed in a cold trap and the amount of condensed substance is determined by weighing or by a suitable analytical technique such as gas chromatography.
- **Vapor Pressure Calculation:** The partial pressure of the substance in the gas stream, which is equal to its vapor pressure at that temperature, is calculated from the amount of substance transported and the total volume of the carrier gas.

- Clausius-Clapeyron Equation: The measurements are repeated at several temperatures, and the enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the general workflow for the experimental and computational determination of the thermochemical properties of a molecule like **2,3'-dimethylbiphenyl**.

[Click to download full resolution via product page](#)

Workflow for Thermochemical Data Determination.

- To cite this document: BenchChem. [Thermochemical Profile of 2,3'-Dimethylbiphenyl: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265500#thermochemical-data-for-2-3-dimethylbiphenyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com